4-Iodo-6-nitro-1H-indazole

説明

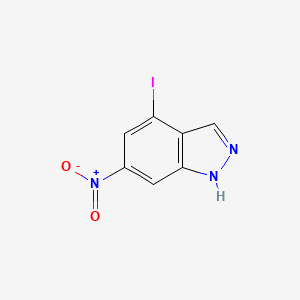

4-Iodo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the fourth position and a nitro group at the sixth position on the indazole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-nitro-1H-indazole typically involves the nitration of 4-iodo-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of 4-amino-6-nitro-1H-indazole.

Substitution: Formation of various substituted indazole derivatives.

科学的研究の応用

Pharmaceutical Development

Role as a Key Intermediate

4-Iodo-6-nitro-1H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to inhibit specific cellular pathways, making it valuable in developing anti-cancer agents. Research has shown that derivatives of this compound exhibit potent activity against several cancer types.

Case Study: Cancer Therapy

A study by Paul et al. synthesized derivatives based on this compound, which were evaluated for their efficacy against Polo-like kinase 4 (PLK4). Compounds derived from this indazole exhibited single-digit nanomolar inhibition of PLK4, indicating their potential as clinical candidates for cancer therapy .

Material Science

Advanced Materials Formulation

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. Its chemical structure contributes to enhanced thermal stability and chemical resistance.

Biological Research

Mechanisms of Action Studies

Researchers use this compound to investigate its effects on biological systems. This includes studying its interactions with various enzymes and cellular pathways, which is crucial for drug design and development.

Case Study: Enzyme Inhibition

Research has demonstrated that certain nitro-substituted indazoles can inhibit nitric oxide synthase isoforms (nNOS, iNOS, eNOS), which are critical in several physiological processes . This property highlights the compound's relevance in developing therapeutics targeting these enzymes.

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard in various methods. It aids in the detection and quantification of related compounds within complex mixtures, ensuring accuracy in analytical results.

Environmental Science

Pollutant Degradation Studies

The compound is also explored for its potential applications in environmental remediation. Its reactive nature allows it to participate in the degradation of pollutants, making it a candidate for studies focused on environmental cleanup technologies.

Data Tables

作用機序

The mechanism of action of 4-Iodo-6-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The iodine atom may facilitate the compound’s binding to hydrophobic pockets within proteins .

類似化合物との比較

4-Iodo-1H-indazole: Lacks the nitro group, which may result in different biological activities.

6-Nitro-1H-indazole: Lacks the iodine atom, affecting its reactivity and binding properties.

4-Bromo-6-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.

Uniqueness: 4-Iodo-6-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological properties.

生物活性

4-Iodo-6-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Primary Targets

The primary targets of this compound include:

- Nitric Oxide Synthases (NOS) : Specifically, it inhibits inducible and endothelial NOS, affecting the nitric oxide signaling pathway, which plays a crucial role in various physiological processes such as vasodilation and immune response.

Mode of Action

The compound acts as an inhibitor of NOS, leading to a decrease in nitric oxide production. This inhibition can influence numerous cellular processes, including:

- Blood flow regulation

- Immune response modulation

- Neurotransmission

Biochemical Interactions

This compound exhibits significant interactions with various enzymes involved in metabolic pathways:

- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is crucial for tryptophan metabolism and immune regulation. Inhibition by this compound can enhance anti-tumor immunity by preventing tumor-induced immune suppression .

- Tryptophan 2,3-dioxygenase (TDO) : Similar to IDO1, TDO plays a role in tryptophan degradation. Inhibition can also contribute to anti-tumor effects by modulating the kynurenine pathway.

Pharmacokinetics

Research indicates that compounds similar to this compound demonstrate good bioavailability and distribution throughout the body. Its pharmacokinetic profile suggests potential for effective therapeutic use in various conditions.

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Immunotherapy : A study demonstrated that this compound significantly inhibited IDO1 activity with an IC50 value of approximately 5.3 μM, suggesting its potential as an immunotherapeutic agent against tumors .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its effectiveness in managing inflammatory diseases .

- Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound possess antimicrobial properties against specific bacterial strains, warranting further investigation into its use as an antibiotic .

特性

IUPAC Name |

4-iodo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRVGUJHPIGAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646205 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-85-7 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。